molecular formula C18H10ClNO3 B603808 1-acetyl-6-chloro-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione CAS No. 133102-81-5

1-acetyl-6-chloro-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

Cat. No. B603808
CAS RN: 133102-81-5
M. Wt: 323.7g/mol
InChI Key: NIUJBJKKUPMMKA-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-acetyl-6-chloro-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione” is a chemical compound with a complex structure . It’s part of a class of compounds known as heterocyclic compounds, which are of significant interest in medicinal chemistry .


Molecular Structure Analysis

This compound has a complex molecular structure. It’s a heterocyclic compound, meaning it contains a ring structure that includes atoms of at least two different elements . In this case, the ring structure includes carbon and nitrogen atoms .


Chemical Reactions Analysis

The compound has been identified as an inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), which is a therapeutic target for the treatment of cardiac and neurodegenerative disorders . The compound exhibited strong specific inhibitory activity toward ASK1 .

properties

IUPAC Name

(16Z)-10-chloro-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO3/c1-8(21)13-14-9-4-2-3-5-10(9)17(22)15-11(19)6-7-12(16(14)15)20-18(13)23/h2-7,21H,1H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUJBJKKUPMMKA-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=C3C(=NC1=O)C=CC(=C3C(=O)C4=CC=CC=C42)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C2=C3C(=NC1=O)C=CC(=C3C(=O)C4=CC=CC=C42)Cl)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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